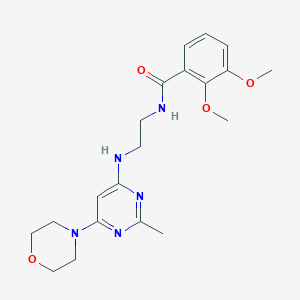

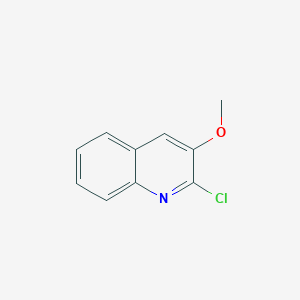

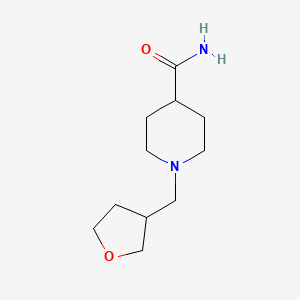

3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one" is a chemical entity that appears to be related to the field of azetidinone derivatives, which are known for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the synthesis and characterization of azetidinone derivatives are discussed, which can provide insights into the general class of compounds to which it belongs.

Synthesis Analysis

The synthesis of azetidinone derivatives is described in the provided papers. In the first paper, 4-(Phenylsulfonylthio)-2-azetidinones are synthesized through a reaction involving 4-(2-benzothiazolyldithio)-2-azetidinones and 2-benzothiazolyl benzenethiosulfonates . This process is part of a larger recycling system that is significant in penicillin–cephalosporin conversions. The second paper outlines the preparation of azetidinone derivatives starting from 3-methyl-1H-pyrazol-5(4H)-one, aldehydes, and ammonia, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine . These methods provide a foundation for understanding the potential synthesis routes for the compound .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is confirmed using various spectroscopic techniques such as IR and 1H-NMR, as well as elemental analysis . These techniques are crucial for verifying the identity and purity of the synthesized compounds. The specific molecular structure of "3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one" would likely be analyzed using similar methods to ensure the correct synthesis and to understand its chemical behavior.

Chemical Reactions Analysis

The chemical reactions involving azetidinone derivatives are not explicitly detailed for the compound . However, the papers suggest that these compounds can participate in various chemical transformations, which are important in the synthesis of penicillin and cephalosporin analogs . The reactivity of the azetidinone ring, particularly with respect to electrophilic and nucleophilic agents, would be a key aspect of the chemical reactions analysis for this compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one" are not directly provided, the properties of azetidinone derivatives can be inferred. These compounds are likely to have distinct melting points, solubilities, and stability profiles that can be determined experimentally. The antibacterial evaluation mentioned in the second paper also suggests that these compounds may have biological activities, which is an important aspect of their chemical properties .

科学的研究の応用

Antimicrobial and Antifungal Evaluation

A series of compounds, including azetidinones, have been synthesized and evaluated for their antibacterial and antifungal activities. The research demonstrates that these compounds exhibit significant antimicrobial properties, making them potential candidates for the development of new antimicrobial agents. Studies such as those by Prajapati and Thakur (2014), Darwish et al. (2014), and Shah et al. (2014) highlight the synthesis and antimicrobial evaluation of novel azetidinones and their derivatives, showcasing their efficacy against various bacterial and fungal strains.

- In the study by Prajapati and Thakur (2014), azetidinones underwent facile condensation with different aromatic aldehydes to yield compounds with good antimicrobial yields. This indicates their potential in combating bacterial and fungal infections.

- Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents, further emphasizing the versatile applications of these compounds in microbial inhibition.

- Shah et al. (2014) synthesized a new series of azetidinones by reacting with Benzene sulfonyl chloride, which were tested for their antibacterial and antifungal activities, showing promising results.

Antitubercular and COX-2 Inhibitor Activities

Some studies have also explored the antitubercular and COX-2 inhibitor activities of these compounds. For instance, Kumar et al. (2013) synthesized novel sulfonyl derivatives that exhibited moderate to significant antibacterial and antifungal activities, with some compounds showing excellent antitubercular molecules when compared with first-line drugs like isoniazid.

- ArockiaBabu et al. (2009) synthesized derivatives that were tested against COX-1 and COX-2 enzymes, finding compounds that selectively exhibited significant inhibition against the COX-2 enzyme, suggesting their potential as selective COX-2 inhibitors for therapeutic applications.

Anticonvulsant and Antiviral Activities

Farag et al. (2012) synthesized derivatives containing a sulfonamide thiazole moiety that showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents. Additionally, Desideri et al. (2019) designed and synthesized derivatives that were evaluated for their antiviral activity against a panel of RNA and DNA viruses, showing that some derivatives interfered with viral replication in the micromolar range, indicating their potential as antiviral agents.

These studies collectively demonstrate the broad spectrum of scientific research applications of 3-(4-(Methylsulfonyl)phenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one and its derivatives, ranging from antimicrobial and antifungal activities to potential uses in antitubercular, COX-2 inhibitory, anticonvulsant, and antiviral therapies.

References:

- Prajapati, S. D., & Thakur, M. (2014)

- Darwish, E., Abdel Fattah, A. M., Attaby, F., & Al-Shayea, O. N. (2014)

- Shah, S. H., Patel, P., Prajapati, M., Vaghari, B., & Parmar, J. B. (2014)

- Kumar, G. V. S., Prasad, Y. R., & Chandrashekar, S. (2013)

- ArockiaBabu, M., Shukla, R., & Kaskhedikar, S. G. (2009)

- Farag, A. A., Abd-Alrahman, S. N., Ahmed, G. F., Ammar, R., Ammar, Y., & Abbas, S. (2012)

- Desideri, N., Fioravanti, R., Proietti Monaco, L., Atzori, E., Carta, A., Delogu, I., Collu, G., & Loddo, R. (2019)

特性

IUPAC Name |

3-(4-methylsulfonylphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-24(20,21)14-5-2-12(3-6-14)4-7-15(19)18-10-13(11-18)22-16-17-8-9-23-16/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRCIORHUGLCOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride](/img/structure/B3006152.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B3006153.png)

![N-[(5-chloropyrazin-2-yl)methyl]-2-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B3006156.png)

![N-(4-methoxyphenyl)-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B3006164.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3006172.png)